Bis(tri-n-hexylsiloxy)silicon phthalocyanine

Catalog No.
S601892
CAS No.
92396-88-8
M.F
C84H102N8O2Si3
M. Wt
1340 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(tri-n-hexylsiloxy)silicon phthalocyanine

CAS Number

92396-88-8

Product Name

Bis(tri-n-hexylsiloxy)silicon phthalocyanine

IUPAC Name

2,15,28,41,53,54-hexaza-55,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29(54),30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene;silicon(4+);trihexyl(oxido)silane

Molecular Formula

C84H102N8O2Si3

Molecular Weight

1340 g/mol

InChI

InChI=1S/C48H24N8.2C18H39OSi.Si/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;2*1-4-7-10-13-16-20(19,17-14-11-8-5-2)18-15-12-9-6-3;/h1-24H;2*4-18H2,1-3H3;/q-2;2*-1;+4

InChI Key

XOZNGPGVFDKGAX-UHFFFAOYSA-N

SMILES

CCCCCC[Si](CCCCCC)(CCCCCC)[O-].CCCCCC[Si](CCCCCC)(CCCCCC)[O-].C1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C([N-]5)N=C8C9=CC1=CC=CC=C1C=C9C(=N8)N=C1C2=CC5=CC=CC=C5C=C2C(=N1)N=C3[N-]4.[Si+4]

Synonyms

bis (tri n-hexylsiloxy) silicon phthalocyanine, bis(tri-n-hexylsiloxy)(2,3-naphthalocyaninato)silicon, bis(tri-n-hexylsiloxy)silicon phthalocyanine, HexSiPc, SINC

Canonical SMILES

CCCCCC[Si](CCCCCC)(CCCCCC)[O-].CCCCCC[Si](CCCCCC)(CCCCCC)[O-].C1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C([N-]5)N=C8C9=CC1=CC=CC=C1C=C9C(=N8)N=C1C2=CC5=CC=CC=C5C=C2C(=N1)N=C3[N-]4.[Si+4]

Synthesis and Characterization:

Bis(tri-n-hexylsiloxy)silicon phthalocyanine (BSH-SiPc) is a phthalocyanine derivative synthesized through a multi-step process involving the reaction of silicon tetrachloride with appropriate precursors []. The resulting compound has been characterized using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [].

Electrochemical Properties:

BSH-SiPc exhibits interesting electrochemical behavior when studied using cyclic voltammetry and differential pulse voltammetry []. The compound displays multiple redox waves corresponding to the stepwise oxidation and reduction of the phthalocyanine ring system []. These findings suggest potential applications of BSH-SiPc in energy conversion and storage devices.

Electroluminescence:

BSH-SiPc has been shown to exhibit electrogenerated chemiluminescence (ECL), a phenomenon where light is emitted upon the electrochemical oxidation or reduction of a molecule []. This property makes BSH-SiPc a potential candidate for the development of novel light-emitting devices and chemical sensors.

Potential Applications:

The combination of its unique structural features and interesting properties makes BSH-SiPc a promising material for various scientific research applications, including:

  • Organic photovoltaics: BSH-SiPc's light absorption properties and potential for charge transport suggest its use as a light-harvesting material in organic solar cells [].
  • Chemical sensors: The electrochemiluminescent properties of BSH-SiPc can be utilized for the development of sensitive and selective chemical sensors for various analytes [].
  • Biomedical applications: BSH-SiPc's ability to generate singlet oxygen upon light irradiation makes it a potential candidate for photodynamic therapy (PDT), a cancer treatment modality [].

SiNc is synthesized by incorporating a central silicon atom into the phthalocyanine ring structure. The peripheral silicon atom is further bonded to two tri-n-hexyl siloxy groups (-(CH2)6-Si(O)-) []. This compound has attracted interest in scientific research due to its potential applications in photodynamic therapy (PDT) [].


Molecular Structure Analysis

SiNc possesses a large, aromatic macrocyclic structure. The core consists of a phthalocyanine ring with four isoindole units linked by nitrogen atoms. A central silicon atom sits within the ring, differentiating it from regular phthalocyanines. Two bulky tri-n-hexyl siloxy groups are attached to the silicon atom, enhancing solubility and influencing SiNc's interaction with biological environments [].


Chemical Reactions Analysis

The exact synthesis route for SiNc might involve variations, but it generally follows the approach used for other metallophthalocyanines. One reported method involves reacting phthalonitrile with a silicon tetrachloride precursor in the presence of a condensing agent []. The reaction scheme can be simplified as:

SiCl_4 + 4 C6H4(CN)2 -> SiNc + 4 HCl

Information on the decomposition pathways of SiNc is limited in the available scientific literature. However, phthalocyanines are known to be thermally stable, suggesting SiNc might also exhibit similar stability [].


Physical And Chemical Properties Analysis

Data on the specific physical and chemical properties of SiNc is scarce. Due to the presence of the bulky hexyl groups, SiNc is expected to be less soluble in common organic solvents compared to non-substituted phthalocyanines. However, the siloxy groups might enhance solubility in water compared to its parent compound [].

The significance of SiNc lies in its potential application in PDT. PDT involves using a photosensitizer molecule that upon light irradiation generates reactive oxygen species (ROS) which can damage nearby cancer cells []. Studies suggest that SiNc absorbs light in the far-red/near-infrared region, which is advantageous for PDT as it allows for deeper tissue penetration compared to light used in traditional PDT []. The exact mechanism by which SiNc generates ROS and targets cancer cells is still under investigation.

Limited information exists on the specific safety hazards associated with SiNc. However, some phthalocyanines can exhibit photosensitivity and potential skin irritation []. As a precaution, handling SiNc should follow standard laboratory practices for potentially hazardous materials.

Dates

Modify: 2024-04-14

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